N-cyclohexyl-N-ethyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Description
N-cyclohexyl-N-ethyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a structurally complex acetamide derivative featuring a piperazine ring substituted with a sulfonylated (E)-styryl group [(E)-2-phenylethenylsulfonyl] at the 4-position. The acetamide moiety is further modified with N-cyclohexyl and N-ethyl substituents, contributing to its lipophilic character. The compound’s molecular formula is C₂₆H₂₇N₃O₃S₂, with a molecular weight of 493.64 g/mol and a topological polar surface area of 103 Ų . Its InChIKey (PMJNAOYFVNNPDW-HMMYKYKNSA-N) and SMILES string (S(/C=C/C1C=CC=CC=1)(N1CCN(CC(NC2=CC=CC=C2SC2C=CC=CC=2)=O)CC1)(=O)=O) highlight the stereospecific (E)-configured styryl group and the sulfonyl-piperazine-acetamide backbone .
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3S/c1-2-25(21-11-7-4-8-12-21)22(26)19-23-14-16-24(17-15-23)29(27,28)18-13-20-9-5-3-6-10-20/h3,5-6,9-10,13,18,21H,2,4,7-8,11-12,14-17,19H2,1H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRKAWVFBKWPKE-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCCC1)C(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexyl-N-ethyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This step involves the reaction of ethylenediamine with a suitable sulfonyl chloride to form the sulfonylpiperazine intermediate.
Introduction of the phenylethenyl group: The intermediate is then reacted with a phenylethenyl halide under basic conditions to introduce the phenylethenyl group.
Acetylation: The final step involves the acetylation of the intermediate with acetic anhydride to form the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-cyclohexyl-N-ethyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
N-cyclohexyl-N-ethyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituent variations and their implications:
Key Structural and Functional Comparisons:
Sulfonyl vs. Sulfonyl groups are critical for hydrogen bonding and metabolic stability .
Acetamide Substitutions :
- The N-cyclohexyl-N-ethyl substituents in the target compound enhance lipophilicity compared to simpler aryl groups (e.g., fluorophenyl in ). This may improve membrane permeability but reduce aqueous solubility .
- Schiff base derivatives (e.g., ) introduce reactivity but are prone to hydrolysis, limiting their utility in vivo.
Biological Activity Trends: Analogs with halogenated aryl groups (e.g., ) often exhibit enhanced binding to hydrophobic enzyme pockets, but excessive halogenation can lead to toxicity .
Synthetic Accessibility: The target compound’s synthesis likely involves sulfonation of the styryl-piperazine intermediate followed by amidation, as seen in related sulfonamide syntheses . In contrast, non-sulfonylated analogs (e.g., ) require fewer steps but offer fewer functional handles for derivatization.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The (E)-styryl sulfonyl group is a key pharmacophore for interactions with sulfur-binding enzyme pockets, as observed in sulfonamide-based inhibitors .
- Physicochemical Properties : The target compound’s high XLogP (4.3) suggests suitability for CNS penetration, though this requires experimental validation .
- Unresolved Questions: The biological activity of the target compound remains unreported in the provided evidence, whereas analogs like those in and show varied cytotoxicity profiles.
Biological Activity
Overview of N-cyclohexyl-N-ethyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
This compound is a synthetic compound that belongs to a class of sulfonamide derivatives. These compounds are often studied for their potential pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.
The biological activity of sulfonamide compounds often involves inhibition of specific enzymes or receptors. For instance, they may act as inhibitors of carbonic anhydrase or other enzymes involved in metabolic pathways. The presence of the piperazine ring in this compound suggests potential interactions with neurotransmitter receptors, which could contribute to its pharmacological effects.
Pharmacological Properties
- Antitumor Activity : Some sulfonamide derivatives have shown promise in cancer research due to their ability to interfere with tumor cell proliferation.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, making them candidates for treating conditions like arthritis.
- Analgesic Properties : The compound may exhibit pain-relieving effects, which is common among piperazine-containing drugs.
Case Studies and Research Findings
While specific case studies on this exact compound may be limited, research on related compounds provides insights into potential biological activities:
- A study on piperazine derivatives indicated that modifications in the side chains can significantly alter their biological activity, suggesting that this compound may possess unique properties based on its structure.
- Research has shown that sulfonamide derivatives can exhibit antimicrobial activity, which may be relevant for developing new antibiotics.
Data Tables
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 337.45 g/mol |
| Potential Activities | Antitumor, anti-inflammatory, analgesic |
| Mechanism of Action | Enzyme inhibition, receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
